molecular formula C22H20FN5O2S B2402996 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251693-77-2

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2402996
CAS No.: 1251693-77-2
M. Wt: 437.49
InChI Key: BEEOZVZKEFNXOT-UHFFFAOYSA-N
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Description

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a mesitylacetamide moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common approach is the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This method yields highly functionalized triazolopyrazines with excellent efficiency.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of commercially available reagents and optimization of reaction conditions for large-scale production are crucial. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the aromatic rings or other parts of the molecule.

Scientific Research Applications

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its potential as a therapeutic agent or its interactions with biological targets.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group and mesitylacetamide moiety may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic development.

Properties

IUPAC Name

2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-9-14(2)19(15(3)10-13)25-18(29)12-28-22(30)27-8-7-24-21(20(27)26-28)31-17-6-4-5-16(23)11-17/h4-11H,12H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEOZVZKEFNXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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